(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide
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Overview
Description
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the ethenesulfonamide moiety. Common synthetic routes include:
Formation of the Pyrazole Ring: This step often involves the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Ethenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrazole-containing compounds.
Sulfonamides: Known for their antimicrobial properties and used in various therapeutic applications.
Pyrazoles: Commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of a phenyl group, a pyrazole ring, and an ethenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13(12-17-14(2)18-20(4)15(17)3)19-23(21,22)11-10-16-8-6-5-7-9-16/h5-11,13,19H,12H2,1-4H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZGYPSRFNYTA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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